Cas no 941507-35-3 (2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol)

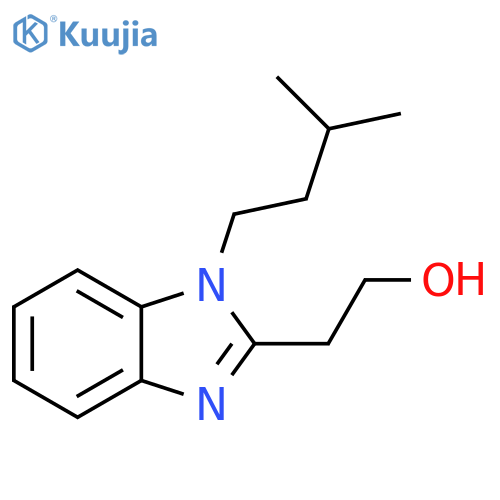

941507-35-3 structure

商品名:2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol

CAS番号:941507-35-3

MF:C14H20N2O

メガワット:232.321403503418

CID:5429056

2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol

- 2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol

-

- インチ: 1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3

- InChIKey: XHJVAJONWNHKAM-UHFFFAOYSA-N

- ほほえんだ: C1(CCO)N(CCC(C)C)C2=CC=CC=C2N=1

2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3287-0280-5mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 5mg |

$103.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-30mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 30mg |

$178.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-4mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 4mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F3287-0280-20μmol |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 20μmol |

$118.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-3mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 3mg |

$94.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-2μmol |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 2μmol |

$85.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-1mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 1mg |

$81.0 | 2023-07-28 | |

| Life Chemicals | F3287-0280-5μmol |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 5μmol |

$94.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-15mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 15mg |

$133.5 | 2023-07-28 | |

| Life Chemicals | F3287-0280-25mg |

2-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol |

941507-35-3 | 90%+ | 25mg |

$163.5 | 2023-07-28 |

2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

941507-35-3 (2-1-(3-methylbutyl)-1H-1,3-benzodiazol-2-ylethan-1-ol) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量